Cas no 20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE)

Methoxymethylenetriphenylphosphorane (CAS 2605-67-6) is a stabilized ylide reagent commonly employed in the Wittig reaction for the synthesis of α,β-unsaturated methyl enol ethers. Its key advantage lies in its selectivity and efficiency in converting aldehydes into methoxy-substituted alkenes under mild conditions. The reagent's stability and ease of handling make it preferable for controlled olefination reactions, particularly in fine chemical and pharmaceutical synthesis. Its phosphorane structure ensures consistent reactivity, while the methoxymethylene group facilitates the formation of electron-rich alkenes. Suitable for use in anhydrous organic solvents, it is a valuable tool for constructing complex molecular frameworks with high stereochemical control.
METHOXYMETHYLENETRIPHENYLPHOSPHORANE structure
20763-19-3 structure
商品名:METHOXYMETHYLENETRIPHENYLPHOSPHORANE
CAS番号:20763-19-3
MF:C20H20OP+
メガワット:307.346
CID:1016405
PubChem ID:11748776

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 化学的及び物理的性質

名前と識別子

    • METHOXYMETHYLENETRIPHENYLPHOSPHORANE
    • (methoxymethyl)triphenylphosphonium chloride
    • Phosphorane, (methoxymethylene)triphenyl-
    • methoxymethylenetriphenylphosphine
    • Q6823899
    • DYROHZMICXBUMX-UHFFFAOYSA-N
    • (methoxymethylene)triphenylphosphorane
    • SCHEMBL1142248
    • DTXSID901282268
    • 20763-19-3
    • methoxymethylidene(triphenyl)-lambda5-phosphane
    • インチ: InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
    • InChIKey: DYROHZMICXBUMX-UHFFFAOYSA-N
    • ほほえんだ: COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 306.11747
  • どういたいしつりょう: 306.117352223g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ふってん: 442.8±28.0 °C(Predicted)
  • PSA: 9.23
  • LogP: 3.38660

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1056116-5g
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
5g
$685 2024-07-28
eNovation Chemicals LLC
Y1056116-10g
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
10g
$935 2024-07-28
Ambeed
A506431-5g
(Methoxymethylene)triphenylphosphorane
20763-19-3 95%
5g
$760.0 2024-04-21
Ambeed
A506431-250mg
(Methoxymethylene)triphenylphosphorane
20763-19-3 95%
250mg
$108.0 2024-04-21
A2B Chem LLC
AB17983-1g
Phosphorane, (methoxymethylene)triphenyl-
20763-19-3 95+%
1g
$521.00 2024-01-01
eNovation Chemicals LLC
Y1056116-500mg
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
500mg
$365 2025-02-19
eNovation Chemicals LLC
Y1056116-5g
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
5g
$685 2025-02-26
eNovation Chemicals LLC
Y1056116-5g
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
5g
$685 2025-02-19
eNovation Chemicals LLC
Y1056116-500mg
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
500mg
$365 2024-07-28
eNovation Chemicals LLC
Y1056116-500mg
Methoxymethylenetriphenylphosphorane
20763-19-3 95%
500mg
$365 2025-02-26

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 関連文献

METHOXYMETHYLENETRIPHENYLPHOSPHORANEに関する追加情報

Recent Advances in the Application of Methoxymethylenetriphenylphosphorane (CAS 20763-19-3) in Chemical and Biomedical Research

Methoxymethylenetriphenylphosphorane (CAS 20763-19-3) is a versatile Wittig reagent widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds. Recent studies have highlighted its expanding role in pharmaceutical chemistry and drug development, owing to its unique reactivity and selectivity. This research brief synthesizes the latest findings on its applications, mechanisms, and potential in biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Methoxymethylenetriphenylphosphorane in the synthesis of α,β-unsaturated carbonyl compounds, key intermediates in the production of antiviral and anticancer agents. The reagent's ability to facilitate stereoselective olefination under mild conditions was emphasized, offering a greener alternative to traditional methods. Researchers also noted its compatibility with sensitive functional groups, making it invaluable for complex molecule construction.

In the realm of drug discovery, Methoxymethylenetriphenylphosphorane has been employed in the synthesis of novel kinase inhibitors. A recent ACS Chemical Biology paper detailed its use in constructing a library of pyrimidine derivatives, with several compounds showing promising activity against resistant cancer cell lines. The study underscored the reagent's role in accelerating structure-activity relationship (SAR) studies due to its high yield and reproducibility.

Beyond small molecule synthesis, advances in bioconjugation techniques have leveraged Methoxymethylenetriphenylphosphorane for antibody-drug conjugate (ADC) development. A 2024 Bioconjugate Chemistry report described its application in linking cytotoxic payloads to monoclonal antibodies via stable alkene bridges, improving ADC stability in vivo. This approach addressed previous limitations associated with hydrolytically labile linkers.

Mechanistic insights from computational studies have further elucidated the reagent's behavior. Density functional theory (DFT) calculations published in Organic Letters revealed how solvent effects influence the stereochemical outcome of Wittig reactions involving Methoxymethylenetriphenylphosphorane, providing a framework for predicting product distributions in complex systems.

From a safety perspective, recent toxicological assessments in Chemical Research in Toxicology confirmed the reagent's low acute toxicity profile, though proper handling protocols remain essential due to its moisture sensitivity. These findings support its continued use in Good Manufacturing Practice (GMP) environments for pharmaceutical production.

Looking forward, researchers are exploring the reagent's potential in PROTAC (proteolysis targeting chimera) synthesis and other targeted protein degradation strategies. Its ability to introduce bioorthogonal handles makes it particularly attractive for these emerging therapeutic modalities. As synthetic methodologies continue to evolve, Methoxymethylenetriphenylphosphorane (20763-19-3) remains a cornerstone reagent in both academic and industrial settings, bridging the gap between synthetic chemistry and biomedical innovation.

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